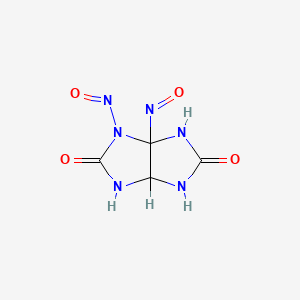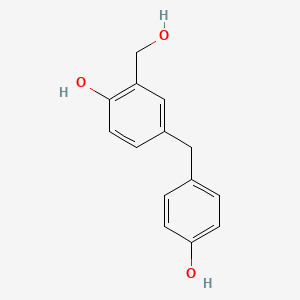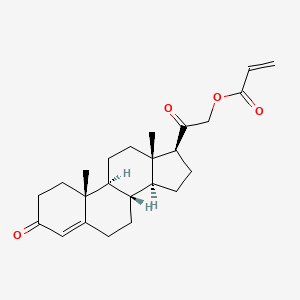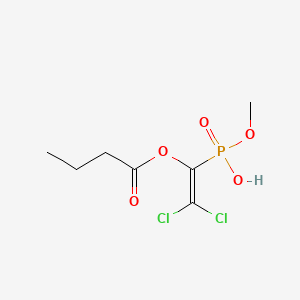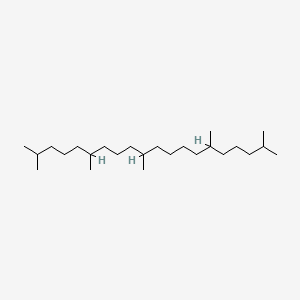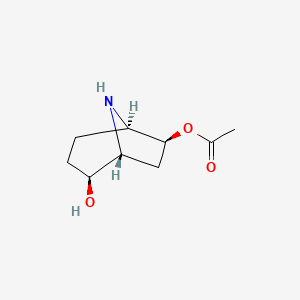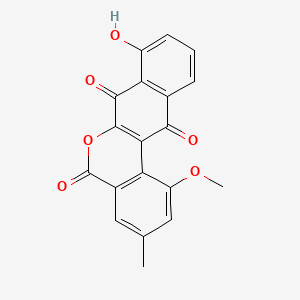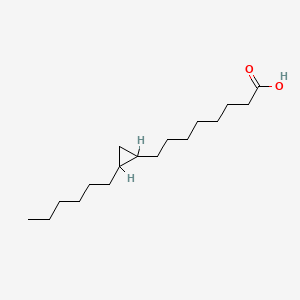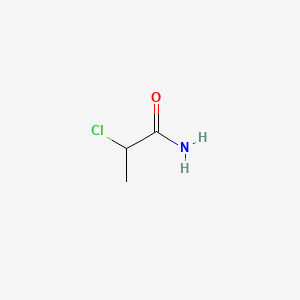
2-Chloropropionamide
Descripción general
Descripción
2-Chloropropionamide is a chemical compound with the formula C3H6ClNO. It has a molecular weight of 107.539 . It is also known by other names such as Propanamide and 2-chloro- .
Molecular Structure Analysis
The IUPAC Standard InChI for 2-Chloropropionamide is InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) . This structure is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
2-Chloropropionamide is a white to beige crystalline powder . It has a melting point of 77-81 °C (lit.) and a predicted boiling point of 239.8±13.0 °C . The density is roughly estimated to be 1.1079 and the refractive index is estimated to be 1.4510 .
Aplicaciones Científicas De Investigación
Cancer Therapy
- 2-Chloropropionamide shows potential as a weak and stereochemically tunable electrophile for covalent drug discovery, with potential for selective target engagement and in vivo application in cancer therapy .
- The outcomes of this application are still under research, but the potential for selective target engagement in cancer therapy is promising .
Drug Discovery
- In the field of drug discovery, 2-Chloropropionamide has shown potential as a low-reactivity electrophile for irreversible small-molecule probe identification .
- The compound is less reactive than typical acrylamide electrophiles, which makes it a promising candidate for covalent drug discovery .
- The results of this application are still under investigation, but the potential for creating safe and effective therapies is significant .
Chemical Synthesis
- 2-Chloropropionamide can be used in the synthesis of a library of small molecules .
- The compound is less reactive than typical acrylamide electrophiles, which can be beneficial in certain synthesis processes .
- The outcomes of this application are dependent on the specific synthesis process and the other compounds involved .
Enzymatic Synthesis
- In the field of biochemistry, 2-Chloropropionamide has been used in the enantioselective preparation of ®-Methyl 2-Chloropropionate .
- This process involves the use of a novel marine microbial esterase, which can hydrolyze racemic methyl 2-chloropropinate and generate optically pure ®-methyl 2-chloropropinate with high enantiomeric excess (>99%) and conversion (>49%) after process optimization .
- The outcomes of this application include the production of chiral 2-chloropropanoic acids and their ester derivatives, which are crucial intermediates in the synthesis of many chemicals, especially herbicides .
Pharmacology
- 2-Chloropropionamide has shown potential as a low-reactivity electrophile for irreversible small-molecule probe identification .
- This compound is less reactive than typical acrylamide electrophiles, which makes it a promising candidate for covalent drug discovery .
- One of the outcomes of this application is the identification of S-CW3554 as selectively labeling protein disulfide isomerase and inhibiting its enzymatic activity .
Agriculture
- 2-Chloropropionamide could potentially be used in the field of agriculture. However, the specific applications and methods of use are not well-documented in the sources I found . More research is needed to fully understand its potential applications in this field.
Food Industry
- In the food industry, 2-Chloropropionamide could potentially be used in the preparation of nanoparticles for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials . However, the specific methods of application or experimental procedures were not detailed in the sources I found .
Cosmetic Industry
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPDHRXGCLGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950493 | |
| Record name | 2-Chloropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropionamide | |
CAS RN |
27816-36-0, 7474-04-6, 7474-02-4 | |
| Record name | 2-Chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC401803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)
![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)
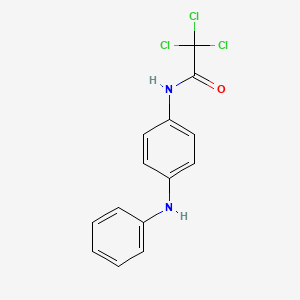
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)
